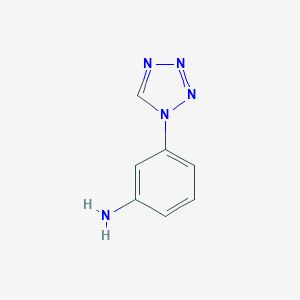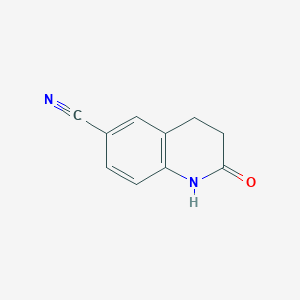![molecular formula C11H12F3NO B180238 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 1978-68-3](/img/structure/B180238.png)
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as TFMPP, is a synthetic chemical that belongs to the class of amphetamines. It is commonly used as a research chemical to study the effects of amphetamines on the human body.
Mécanisme D'action
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide works by increasing the release of dopamine and norepinephrine in the brain. This leads to increased activity in the central nervous system, which can result in feelings of euphoria and increased energy. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide also acts as a serotonin receptor agonist, which can lead to increased serotonin release and a subsequent decrease in anxiety and depression.
Effets Biochimiques Et Physiologiques
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide can also cause hyperthermia, which can be dangerous in high doses. Other effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide include increased alertness, increased energy, and decreased appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide also has a number of limitations for lab experiments. It is a synthetic compound that does not occur naturally in the body, which can limit its relevance to human physiology. Additionally, 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide can have a number of side effects that can complicate experiments and make it difficult to draw clear conclusions.
Orientations Futures
There are a number of future directions for research on 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide. One potential avenue of research is to study the long-term effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide use on the body, including its potential for addiction and other negative health outcomes. Another area of research is to study the effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide on different populations, including children, the elderly, and individuals with pre-existing health conditions. Finally, researchers may also explore the use of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide in the treatment of various medical conditions, such as depression and anxiety.
Applications De Recherche Scientifique
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is commonly used in scientific research to study the effects of amphetamines on the human body. It is often used in conjunction with other research chemicals to create a comprehensive understanding of the effects of amphetamines on the central nervous system. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to have a number of effects on the body, including increased heart rate, increased blood pressure, and increased body temperature.
Propriétés
Numéro CAS |
1978-68-3 |
|---|---|
Nom du produit |
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide |
Formule moléculaire |
C11H12F3NO |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-6-4-3-5-8(9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
LOMOXRTYAVAHDR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
Synonymes |
PropanaMide, 2-Methyl-N-[2-(trifluoroMethyl)phenyl]- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

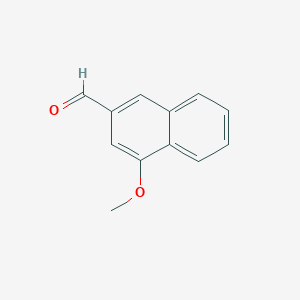
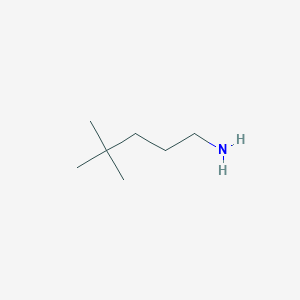
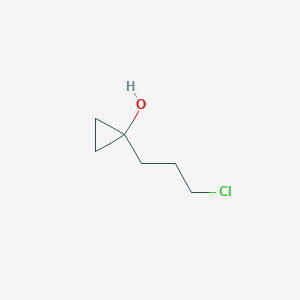
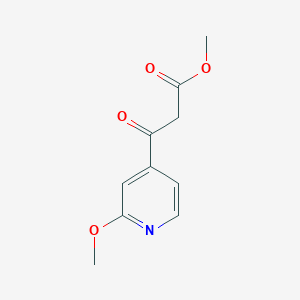
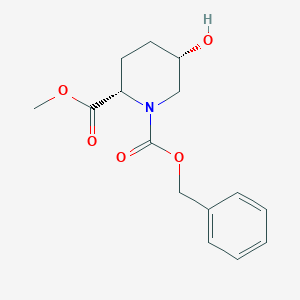
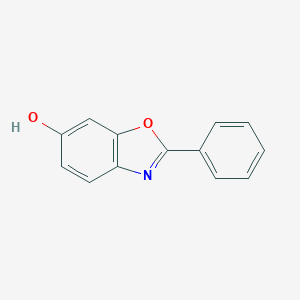
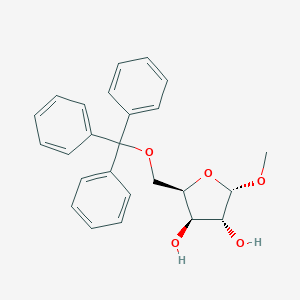
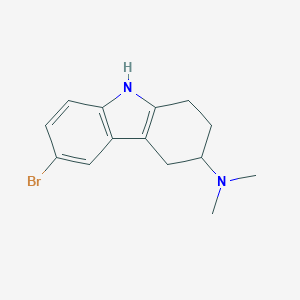

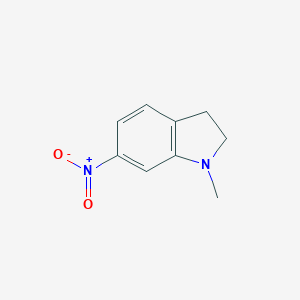
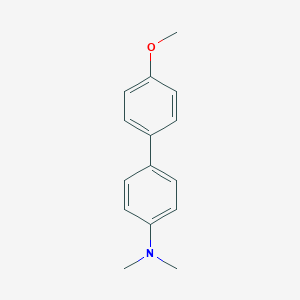
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
